3-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile
Description
3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrimidine core substituted with a methyl group, a morpholine ring, and a piperazine-linked pyridine-4-carbonitrile moiety.
Properties
IUPAC Name |
3-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-15-12-18(25-8-10-27-11-9-25)23-19(22-15)26-6-4-24(5-7-26)17-14-21-3-2-16(17)13-20/h2-3,12,14H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHIPTYZAVGXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CN=C3)C#N)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidine-Based Analogs
(a) 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile (Compound B)
- Key Difference : Replacement of the morpholine ring in Compound A with pyrrolidine.
- Molecular Formula : C₁₉H₂₃N₇ (vs. Compound A’s C₁₈H₂₂N₇O).
- Availability : Priced at $8–$11 per gram for research use .
(b) 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (Compound C)
- Key Difference : Thiophene and phenyl substituents replace the pyrimidine and morpholine groups.
- Structural Insight : Single-crystal X-ray data confirms a planar pyridine-thiophene system, suggesting enhanced π-stacking interactions compared to Compound A’s pyrimidine-morpholine core .
(c) BF18359: 3-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile (Compound D)
- Key Difference: A dimethylamino group replaces the methyl-morpholine substituent on the pyrimidine ring.
- Molecular Weight : 309.369 g/mol (vs. Compound A’s ~364 g/mol).
- Implications: The dimethylamino group may enhance solubility but reduce steric bulk, affecting target binding .
Pharmacologically Active Analogs
(a) Antimalarial Pyrimidines (Compounds 74 and 77)
- Structure : Both feature trisubstituted pyrimidines with piperidine-carbonitrile or pyridyl groups.
- Activity: These compounds exhibit fast-acting antimalarial effects, with EC₅₀ values in the nanomolar range against Plasmodium falciparum. The piperazine linker in Compound A may confer similar efficacy but remains untested .
(b) Kinase Inhibitors (Risovalisib and Risvodetinib)
- Structural Overlap : Risovalisib includes a morpholine-pyrimidine core with a sulfonyl-piperazine group, while Risvodetinib uses a pyrimidine-piperazine scaffold linked to a benzamide.
- Therapeutic Relevance : Both are kinase inhibitors (PI3K and tyrosine kinase, respectively), highlighting the versatility of pyrimidine-piperazine frameworks in targeted therapies .
Research Implications and Gaps
- Structural Optimization : Compound A’s morpholine and pyridine-4-carbonitrile groups may enhance water solubility compared to pyrrolidine analogs (Compound B) but require empirical validation.
- Therapeutic Potential: Analogous compounds (e.g., antimalarial pyrimidines and kinase inhibitors ) suggest Compound A could be repurposed for infectious or oncological diseases.
- Synthetic Challenges : Evidence highlights the use of Suzuki coupling (for pyridyl groups ) and nucleophilic substitutions (for morpholine ), which are applicable to Compound A’s synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
